7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine
Description
Properties
IUPAC Name |
7-bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-3-1-9-2-4-5(3)11-6(8)10-4/h1-2H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOUOYWYYBFBMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118801-75-5 | |
| Record name | 7-bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Construction of the Thiazolo[4,5-c]pyridine Core
The core is commonly synthesized via condensation reactions involving pyridine derivatives and sulfur-containing reagents such as thiourea or ethyl dithiocarbonate derivatives. One effective approach involves:
Condensation of 3-bromo-1-methyl-piperidin-4-one with ethyl thiooxamide in the presence of a base (e.g., sodium carbonate, potassium carbonate, sodium hydroxide, potassium hydroxide, or triethylamine) at 50–85 °C. This step generates ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate intermediates with good yields.
Subsequent hydrolysis and hydrochlorination of the ester intermediate yield the hydrochloride salt of the corresponding thiazolo[5,4-c]pyridine-2-carboxylic acid.
This method offers advantages such as fewer reaction steps, higher yields, and safer post-treatment compared to traditional Sandmeyer reactions.
Halogenation and Amination
Halogenation is typically introduced early or late in the synthetic sequence to install the bromine atom at the 7-position (equivalent to the 6-position in some nomenclatures depending on ring fusion).
Amination at the 2-position is achieved through reduction or substitution reactions. For example, the use of ammonia borane in the presence of catalytic B(C6F5)3 in toluene at controlled temperatures (around 45 °C) has been shown to reduce thiazolopyridine precursors to aminoborane intermediates, which upon treatment with formic acid yield the desired 2-amine derivatives.
This borane-mediated reduction minimizes side reactions such as thiazole ring cleavage and debromination, preserving the bromine substituent intact.
Detailed Preparation Method Example
Research Findings and Optimization Insights
Borane-mediated reduction is a key innovation for selective amination, allowing preservation of sensitive bromine substituents and avoiding harsh hydrogenation conditions that showed no conversion in initial trials.
Lowering the reaction temperature during reduction from 80 °C to 45 °C significantly reduces side product formation and improves the yield of aminoborane intermediates.
The use of triethylamine as a base in condensation steps enhances reaction efficiency and yield.
The synthetic route avoids hazardous Sandmeyer reactions and limits the number of purification steps, making it more suitable for scale-up and industrial application.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Condition/Value | Impact on Synthesis |
|---|---|---|
| Base for condensation | Na2CO3, K2CO3, NaOH, KOH, or triethylamine | Increases yield and reaction rate |
| Condensation temperature | 50–85 °C | Ensures efficient formation of thiazolopyridine |
| Reduction reagent | Ammonia borane (3 equiv) + catalytic B(C6F5)3 | Selective amination preserving bromine substituent |
| Reduction temperature | 45 °C | Minimizes side products, improves aminoborane yield |
| Borane cleavage reagent | Formic acid in acetonitrile | Clean conversion to final amine product |
| Overall isolated yield | 59–87% (depending on step and substrate) | High yield compared to traditional methods |
Chemical Reactions Analysis
Types of Reactions
7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine is primarily studied for its potential therapeutic effects. Its bromine substituent enhances its reactivity and biological activity, making it a candidate for various medicinal applications.
Anticancer Activity
Research indicates that compounds with thiazole and pyridine moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazolo-pyridine can inhibit tumor cell proliferation through various mechanisms:
- Mechanism of Action : Inhibition of specific kinases involved in cancer cell signaling pathways.
- Case Study : A derivative of this compound demonstrated IC50 values in the low micromolar range against several cancer cell lines.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy. The presence of the thiazole ring contributes to its ability to disrupt bacterial cell membranes.
- Case Study : A study reported that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
Synthetic Applications
This compound serves as an important building block in organic synthesis. Its unique structure allows for various chemical modifications.
Synthesis of Derivatives
The compound can be modified to create a library of derivatives with enhanced biological activities. Common synthetic strategies include:
- Nucleophilic Substitution : The bromine atom can be replaced with various nucleophiles.
- Functionalization : Introduction of functional groups to enhance solubility and bioavailability.
| Reaction Type | Example Reaction | Outcome |
|---|---|---|
| Nucleophilic Substitution | Replacement of Br with amines | New amine derivatives |
| Functionalization | Addition of alkyl or aryl groups | Enhanced biological activity |
Material Science Applications
Beyond medicinal chemistry, this compound has potential applications in material science.
Polymer Chemistry
The compound can be utilized as a monomer or cross-linking agent in polymer synthesis due to its reactive functional groups.
- Case Study : Research has demonstrated the use of thiazole-containing polymers in electronic applications due to their conductive properties.
Mechanism of Action
The mechanism of action of 7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects. For example, some derivatives of thiazolo[4,5-c]pyridines have been reported to act as histamine H3 receptor antagonists, which can influence neurotransmitter release and have potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo-Pyridine Derivatives
Table 1: Key Structural and Commercial Differences
Key Insights :
- Halogen Effects : Bromine in the target compound increases steric bulk and electronic effects compared to chlorine or methoxy analogs, influencing binding affinity in drug candidates .
- Ring Saturation : The tetrahydro derivative () exhibits reduced aromaticity, which may lower cytotoxicity but improve metabolic stability .
Triazolo-Pyridine and Imidazo-Pyridine Analogs
Table 2: Heterocyclic Core Modifications
Key Insights :
- Triazolo vs.
- Imidazo Derivatives : The imidazo[4,5-c]pyridine core () introduces additional nitrogen atoms, broadening applications in kinase inhibition .
Biological Activity
7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine is a heterocyclic compound characterized by the fusion of thiazole and pyridine rings, which contributes to its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications against various diseases, including cancer and microbial infections. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom that enhances its reactivity and biological interactions. Its unique structural attributes allow it to serve as a versatile scaffold for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For instance, it has been noted for its antagonistic activity against histamine H3 receptors, which play a crucial role in neurotransmitter release regulation. This interaction can lead to potential therapeutic effects in neurological disorders .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound derivatives. In vitro evaluations demonstrated significant activity against various pathogens. For example:
- Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli .
- The compound exhibited strong antibiofilm activity, outperforming traditional antibiotics like Ciprofloxacin in reducing biofilm formation .
Anticancer Activity
The compound has also shown promise in cancer research:
- Studies indicate that it possesses cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) with IC50 values ranging from 0.1 to 2.5 μM .
- Structure-activity relationship studies revealed that modifications to the thiazole and pyridine moieties can enhance anticancer efficacy .
Case Studies
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
Q & A
Q. What protocols ensure reproducibility in multi-step syntheses of this compound?
- Methodology : Document reaction parameters (solvent purity, stirring rate) meticulously. Use design of experiments (DoE) to identify critical variables. Share raw spectral data and chromatograms via open-access platforms. Cross-validate with independent labs using standardized protocols (e.g., IUPAC guidelines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
